

ent-Tadalafil-d3 CAS number and properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *ent-Tadalafil-d3*

Cat. No.: *B12418483*

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An In-Depth Technical Guide to **ent-Tadalafil-d3** For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Tadalafil-d3 is the deuterated (6S,12aS) enantiomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). While Tadalafil, the (6R,12aR) enantiomer, is an active pharmaceutical ingredient used to treat erectile dysfunction and pulmonary arterial hypertension, its enantiomer, ent-Tadalafil, is considered inactive.^[1] The "-d3" designation indicates that three hydrogen atoms on the N-methyl group of the piperazinedione ring have been replaced with deuterium atoms.^[1] This stable isotope labeling makes **ent-Tadalafil-d3** an ideal internal standard for pharmacokinetic and metabolic studies involving Tadalafil. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of the active drug in biological matrices.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **ent-Tadalafil-d3**.

Physicochemical Properties

The key physicochemical properties of **ent-Tadalafil-d3** are summarized below. This data is essential for its proper handling, storage, and use in analytical method development.

Property	Value	Reference
CAS Number	1329568-92-4	[1]
Chemical Name	(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione	[1]
Synonyms	L-Tadalafil-d3	[1]
Molecular Formula	C ₂₂ H ₁₆ D ₃ N ₃ O ₄	[1]
Molecular Weight	392.42 g/mol	[1]
Appearance	White Solid	[1]
Melting Point	271-273°C	[1]
Solubility	Chloroform	[1]
Stereochemistry	(6S, 12aS) enantiomer	[1]

Synthesis and Stereochemistry

The synthesis of **ent-Tadalafil-d3** requires precise stereochemical control to yield the desired (6S,12aS) configuration.

The core tetracyclic structure is typically constructed via an enantioselective Pictet-Spengler reaction.[1] A key distinction in the synthesis of ent-Tadalafil versus Tadalafil is the choice of the chiral starting material. The synthesis of ent-Tadalafil begins with L-tryptophan methyl ester, whereas Tadalafil synthesis starts with D-tryptophan methyl ester.[1] This initial chirality dictates the final absolute configuration of the product. The Pictet-Spengler reaction involves the condensation of the L-tryptophan derivative with piperonal to form the critical tetrahydro-β-carboline skeleton.[1]

The introduction of the three deuterium atoms is achieved in the final stages of the synthesis. This involves using a deuterated alkylating agent, such as trideuteromethyl iodide (CD₃I),

during the formation of the piperazinedione ring to install the trideuteromethyl group on the piperazine nitrogen.[1]

Synthetic Overview for **ent-Tadalafil-d3**

Biological Activity and Mechanism of Action of Tadalafil

While ent-Tadalafil is considered the inactive enantiomer, understanding the mechanism of the active (6R,12aR)-Tadalafil is crucial for contextualizing the research applications of its deuterated counterpart. Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[2][3][4]

In physiological processes requiring smooth muscle relaxation, such as penile erection or vasodilation in the pulmonary arteries, nitric oxide (NO) is released.[4] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP.[3] Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation.[2] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby enhancing the NO-mediated signaling pathway, prolonging smooth muscle relaxation and increasing blood flow.[2][4]

Tadalafil/PDE5 Signaling Pathway

Research has also indicated that Tadalafil may offer cellular protection through other pathways, such as the STAT3/PKG-I signaling pathway, particularly in the context of hypoxia/reoxygenation injury.[5]

Experimental Protocols

The primary application of **ent-Tadalafil-d3** is as an internal standard in bioanalytical methods. Below are representative protocols for its use.

Quantification of Tadalafil in Plasma by LC-MS/MS

This protocol describes a method for the accurate quantification of Tadalafil in human plasma using **ent-Tadalafil-d3** as an internal standard (IS).

Methodology:

- Sample Preparation (Protein Precipitation):
 - Pipette 100 μ L of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
 - Add 20 μ L of internal standard working solution (e.g., 100 ng/mL **ent-Tadalafil-d3** in methanol).
 - Add 300 μ L of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer 200 μ L of the supernatant to an HPLC vial for analysis.
- LC-MS/MS Conditions:
 - HPLC System: Agilent 1200 Series or equivalent.
 - Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole.
 - Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 10 μ L.
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode.

- MRM Transitions:

- Tadalafil: Q1: 390.4 amu → Q3: 268.2 amu.[1]
- **ent-Tadalafil-d3** (IS): Q1: 393.4 amu → Q3: 271.2 amu.[1]

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Tadalafil/**ent-Tadalafil-d3**) against the concentration of the calibration standards.
- Determine the concentration of Tadalafil in unknown samples by interpolation from the calibration curve using a weighted ($1/x^2$) linear regression.

Bioanalytical Workflow using **ent-Tadalafil-d3**

Chiral Separation of Tadalafil Enantiomers by HPLC

This protocol outlines a method to separate Tadalafil from its enantiomer, ent-Tadalafil, to ensure enantiomeric purity.

Methodology:

- Sample Preparation:
 - Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase) to a concentration of approximately 1 mg/mL.
- Chiral HPLC Conditions:
 - HPLC System: Standard HPLC system with a UV detector.
 - Column: Polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 μ m).[1]
 - Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.
 - Flow Rate: 1.0 mL/min.

- Detection: UV at 285 nm.
- Column Temperature: 25°C.

Data Analysis:

- The two enantiomers, (6R,12aR)-Tadalafil and (6S,12aS)-ent-Tadalafil, will be resolved as two separate peaks.
- Enantiomeric purity can be calculated based on the relative peak areas.

Conclusion

ent-Tadalafil-d3 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its synthesis from L-tryptophan ensures the correct stereochemistry, and the stable isotope label provides the necessary mass shift for use as an ideal internal standard. The protocols and data presented in this guide offer a robust framework for the utilization of **ent-Tadalafil-d3** in the precise and accurate quantification of Tadalafil in various research and development settings.

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- To cite this document: BenchChem. [ent-Tadalafil-d3 CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418483#ent-tadalafil-d3-cas-number-and-properties]

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